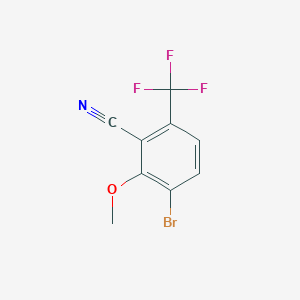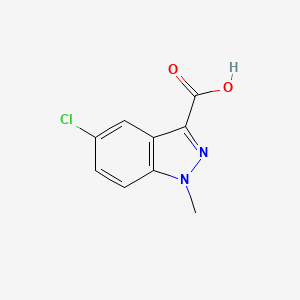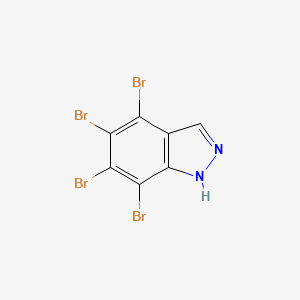
4,5,6,7-tetrabromo-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrabromo-1H-indazole is a heterocyclic compound characterized by the presence of four bromine atoms attached to the indazole ring. . The addition of bromine atoms enhances the compound’s reactivity and potential utility in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrabromo-1H-indazole typically involves the bromination of 1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrabromo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted indazoles, while oxidation may produce indazole-3-carboxylic acids .
Scientific Research Applications
4,5,6,7-Tetrabromo-1H-indazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a precursor for other brominated compounds.
Mechanism of Action
The primary mechanism of action of 4,5,6,7-tetrabromo-1H-indazole involves the inhibition of protein kinase CK2. This enzyme plays a crucial role in regulating various cellular functions, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy . The molecular targets and pathways involved include the phosphorylation of key proteins that regulate cell cycle progression and survival .
Comparison with Similar Compounds
4,5,6,7-Tetrabromo-1H-benzotriazole: Another brominated heterocycle with similar inhibitory effects on CK2.
5,6-Diiodo-1H-benzotriazole: An iodinated analog that also inhibits CK2 but with different binding affinities and biological activities.
Uniqueness: 4,5,6,7-Tetrabromo-1H-indazole is unique due to its specific bromination pattern, which enhances its reactivity and potential as a CK2 inhibitor. Its distinct structure allows for selective interactions with the enzyme, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C7H2Br4N2 |
|---|---|
Molecular Weight |
433.72 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-1H-indazole |
InChI |
InChI=1S/C7H2Br4N2/c8-3-2-1-12-13-7(2)6(11)5(10)4(3)9/h1H,(H,12,13) |
InChI Key |
RGXGOUMLFBGASI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1C(=C(C(=C2Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


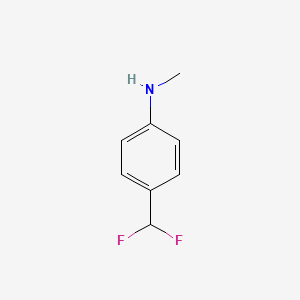
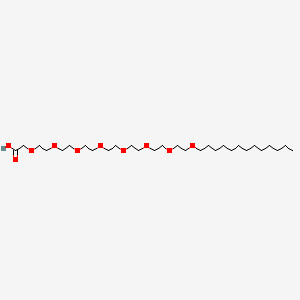
![rel-(3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12847825.png)
![Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12847829.png)
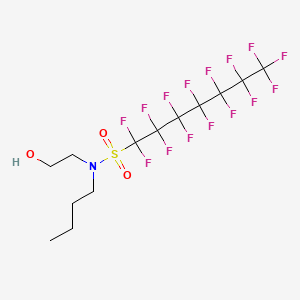
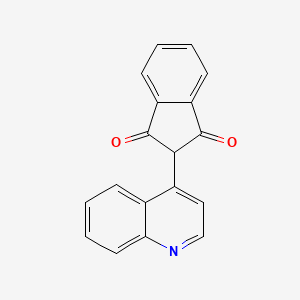



![[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B12847851.png)
![3H-pyrrolo[2,3-c]quinoline](/img/structure/B12847855.png)
![N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847857.png)
